(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H18N6OS and its molecular weight is 342.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ultrasonic-Assisted Synthesis
One relevant area of research involves the ultrasonic-assisted synthesis of dihydropyrimidinone derivatives, showcasing the utility of this method in efficiently synthesizing complex molecules with potential applications in various fields, including medicinal chemistry and material science. Such methods might be applicable to the synthesis of compounds similar to the one , offering a path to explore its properties and applications further (Darehkordi & Ghazi, 2015).
Antimicrobial and Anticancer Agents
Research on novel pyrazole derivatives, including those with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, has demonstrated potential antimicrobial and anticancer activities. This indicates the significant potential of heterocyclic compounds in developing new therapeutic agents. Compounds exhibiting higher anticancer activity than reference drugs suggest that exploring the bioactivity of similar compounds, like the one mentioned, could yield promising results in the treatment of various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-Breast Cancer Agents
Another study on the synthesis of novel thiadiazoles bearing a pyrido[2,3-d]pyrimidinone moiety for potential anti-breast cancer applications further emphasizes the importance of heterocyclic compounds in medicinal chemistry. The exploration of structural activity relationships in these compounds can provide valuable insights for the development of new anticancer agents (Gomha et al., 2017).
Precipitation-Resistant Solution Formulation
The development of formulations to increase the in vivo exposure of poorly water-soluble compounds highlights the challenges and innovative solutions in drug formulation and delivery. Such research is crucial for the effective use of complex heterocyclic compounds in therapeutic contexts, potentially applicable to compounds like "(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone" (Burton et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with EGFR, inhibiting its kinase activity . This inhibition prevents autophosphorylation of EGFR, thereby downregulating the activation of the downstream signal transduction pathways, such as the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK pathway. This leads to inhibition of cell proliferation and induction of cell apoptosis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which plays a crucial role in the regulation of cell proliferation, survival, differentiation, and apoptosis . By inhibiting EGFR, the compound disrupts these processes, leading to the inhibition of tumor growth and proliferation.
Result of Action
The compound’s action on EGFR leads to potent anticancer activity against various cell lines . Specifically, it has been shown to have potent anticancer activity against MCF-7 and A-549 cell lines .
Properties
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-3-4-12-15(24-20-18-12)16(23)21-6-5-13-11(9-21)8-17-14-7-10(2)19-22(13)14/h7-8H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKBVEPODRCGRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC3=C(C2)C=NC4=CC(=NN34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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